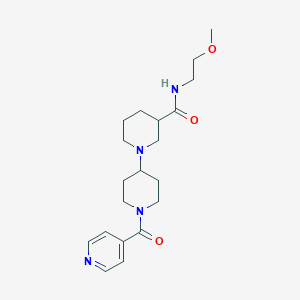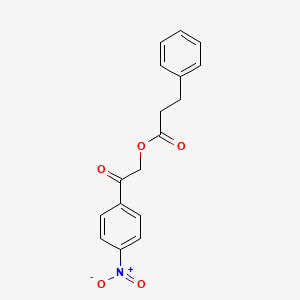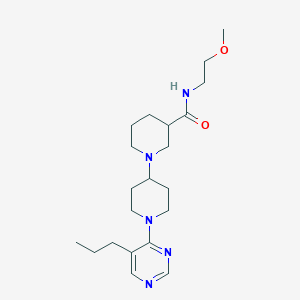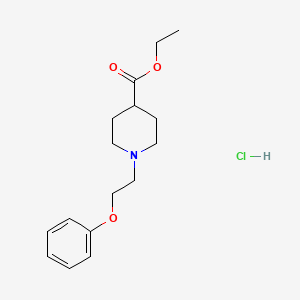![molecular formula C19H21ClN4O2 B5468451 N-[4-(4-acetyl-1-piperazinyl)phenyl]-N'-(4-chlorophenyl)urea](/img/structure/B5468451.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-N'-(4-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-acetyl-1-piperazinyl)phenyl]-N'-(4-chlorophenyl)urea, also known as ACPU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACPU belongs to the class of urea derivatives and has been extensively studied for its pharmacological properties.
Mechanism of Action
N-[4-(4-acetyl-1-piperazinyl)phenyl]-N'-(4-chlorophenyl)urea exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins. This compound also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune response and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to the site of inflammation. This compound also reduces the expression of adhesion molecules on the surface of endothelial cells, which play a crucial role in the recruitment of immune cells to the site of inflammation. This compound has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are responsible for the oxidative damage to cells.
Advantages and Limitations for Lab Experiments
N-[4-(4-acetyl-1-piperazinyl)phenyl]-N'-(4-chlorophenyl)urea has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. This compound is also soluble in water and organic solvents, which makes it easy to use in various assays. However, this compound has some limitations as well. It is a relatively new compound and its pharmacological properties are still being studied. This compound also has low bioavailability, which may limit its use in vivo.
Future Directions
There are several future directions for the study of N-[4-(4-acetyl-1-piperazinyl)phenyl]-N'-(4-chlorophenyl)urea. One potential application of this compound is in the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. This compound has also shown potential as an anti-cancer agent and further studies are needed to explore its use in cancer therapy. Future studies may also focus on improving the bioavailability of this compound and identifying its potential side effects.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its pharmacological properties have been extensively studied and it has shown potential as an anti-inflammatory, analgesic, and anti-cancer agent. Further studies are needed to explore its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of N-[4-(4-acetyl-1-piperazinyl)phenyl]-N'-(4-chlorophenyl)urea involves the reaction of 4-chloroaniline with acetyl piperazine followed by treatment with phosgene and subsequent reaction with 4-chlorophenyl isocyanate. The reaction yields this compound as a white crystalline powder.
Scientific Research Applications
N-[4-(4-acetyl-1-piperazinyl)phenyl]-N'-(4-chlorophenyl)urea has been studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has also been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
1-[4-(4-acetylpiperazin-1-yl)phenyl]-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c1-14(25)23-10-12-24(13-11-23)18-8-6-17(7-9-18)22-19(26)21-16-4-2-15(20)3-5-16/h2-9H,10-13H2,1H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXNOFDNHVFUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-3-{[(propylamino)carbonyl]amino}benzoic acid](/img/structure/B5468374.png)


![N-{2-[1-cyano-2-(4-methoxyphenyl)vinyl]-4-phenyl-1,3-thiazol-5-yl}propanamide](/img/structure/B5468393.png)
![3-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5468400.png)

![N-[2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5468410.png)
![3-(2-methylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5468411.png)
![N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)pyrrolidine-3-carboxamide](/img/structure/B5468427.png)

![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carboxamide](/img/structure/B5468443.png)
![1-allyl-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5468446.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5468465.png)